molecular formula C23H31N3O6S2 B4120338 N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B4120338
M. Wt: 509.6 g/mol
InChI Key: YDLXRIRYJGPRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PIPER is a piperazine derivative that belongs to the class of sulfonylureas. The compound has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of PIPER is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. In cancer research, PIPER has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In diabetes research, PIPER has been found to activate ATP-sensitive potassium channels, leading to increased insulin secretion. In neurological research, PIPER has been studied for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
PIPER has been found to have various biochemical and physiological effects in different fields of research. In cancer research, PIPER has been found to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In diabetes research, PIPER has been found to increase insulin secretion, improve glucose tolerance, and decrease blood glucose levels. In neurological research, PIPER has been studied for its potential to improve memory and cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of PIPER is its high yield in the synthesis process, making it easily accessible for research purposes. The compound has also shown promising results in various studies, making it a subject of interest for researchers. However, one of the limitations of PIPER is its potential toxicity, which requires careful handling and administration in lab experiments.

Future Directions

There are numerous future directions for research on PIPER. In cancer research, further studies are needed to understand the mechanism of action of PIPER and its potential as a therapeutic agent. In diabetes research, future studies could focus on the development of PIPER analogs with improved potency and selectivity. In neurological research, further studies are needed to determine the potential of PIPER in the treatment of Alzheimer's disease and Parkinson's disease. Overall, PIPER has shown great potential in various fields of research, and further studies could lead to the development of new therapeutic agents for various diseases.

Scientific Research Applications

PIPER has been studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. In cancer research, PIPER has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also shown potential in the treatment of diabetes by increasing insulin secretion and improving glucose tolerance. In neurological research, PIPER has been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6S2/c1-19(2)32-17-9-14-24-23(27)22-18-25(33(28,29)20-10-5-3-6-11-20)15-16-26(22)34(30,31)21-12-7-4-8-13-21/h3-8,10-13,19,22H,9,14-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLXRIRYJGPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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